molecular formula C12H11NO2 B8362862 (R)-6-Methoxy-4-(oxiran-2-yl)quinoline

(R)-6-Methoxy-4-(oxiran-2-yl)quinoline

Cat. No.: B8362862
M. Wt: 201.22 g/mol
InChI Key: TZRSKDVHKGYCON-UHFFFAOYSA-N
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Description

(R)-6-Methoxy-4-(oxiran-2-yl)quinoline is a heterocyclic compound that features a quinoline core with a methoxy group at the 6-position and an oxiranyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-6-Methoxy-4-(oxiran-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methoxyquinoline with epichlorohydrin in the presence of a base, leading to the formation of the oxiranyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (R)-6-Methoxy-4-(oxiran-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, such as 6-hydroxyquinoline and 4-hydroxyquinoline .

Mechanism of Action

The mechanism of action of (R)-6-Methoxy-4-(oxiran-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its biological activity .

Comparison with Similar Compounds

Uniqueness: (R)-6-Methoxy-4-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy and oxiranyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-methoxy-4-(oxiran-2-yl)quinoline

InChI

InChI=1S/C12H11NO2/c1-14-8-2-3-11-10(6-8)9(4-5-13-11)12-7-15-12/h2-6,12H,7H2,1H3

InChI Key

TZRSKDVHKGYCON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C3CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethylsulphonium iodide (0.954 g, 4.67 mmol) and potassium hydroxide powder (1.8 g, 32 mmol) were added to a solution of 6-methoxy-quinoline-4-carbaldehyde (0.85 g, 4.54 mmol) in acetonitrile (13.5 ml) and water (6 drops). The reaction mixture was heated at 60° C. for one hour. The mixture was then cooled to room temperature and benzene (40 ml) was added. The precipitate was filtered off and the filtrate was concentrated to dryness by rotary evaporation. The residue was diluted with water (100 ml) and ethyl acetate (100 ml), the phases were separated, and the aqueous phase was extracted twice using 50 ml of ethyl acetate each time. The combined organic phases were dried over MgSO4, filtered and concentrated to dryness by rotary evaporation. The residue was purified by column chromatography on silica gel (EtOAc).
Quantity
0.954 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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